molecular formula C24H22Cl2N6O3 B1668770 CE-245677 CAS No. 717899-97-3

CE-245677

カタログ番号: B1668770
CAS番号: 717899-97-3
分子量: 513.4 g/mol
InChIキー: VFCRSIORGUNNGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

CE-245677の合成には、Tie2阻害のための足場として(4-アミノ-7H-ピロロ[2,3-d]ピリミジン-5-イル)(フェニル)メタノンテンプレートが使用されます 。合成経路には、次のステップが含まれます。

化学反応の分析

CE-245677は、いくつかの種類の化学反応を受けます。

    酸化: この反応は、酸素の付加または水素の除去を含みます。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

    還元: この反応は、水素の付加または酸素の除去を含みます。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応は、1つの原子または原子群を別の原子または原子群に置き換えることを含みます。一般的な試薬には、ハロゲンまたは求核剤が含まれます。

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundには、いくつかの科学研究への応用があります。

作用機序

CE-245677は、Tie2およびTrkA/Bキナーゼを阻害することによってその効果を発揮します。 これらのキナーゼは、内皮組織の発達と機能、および神経シグナル伝達に関与しています これらのキナーゼを阻害することにより、this compoundは、血管新生と腫瘍の増殖、および神経シグナル伝達経路を混乱させます .

類似の化合物との比較

This compoundは、Tie2およびTrkA/Bキナーゼに対する高い選択性と効力によりユニークです。類似の化合物には、次のものがあります。

これらの化合物は、同様の作用機序を共有していますが、薬物動態特性と選択性プロファイルが異なる場合があります。

類似化合物との比較

CE-245677 is unique due to its high selectivity and potency against Tie2 and TrkA/B kinases. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and selectivity profiles.

生物活性

CE-245677 is a small-molecule inhibitor that targets tropomyosin receptor kinases (TrkA, TrkB, and TrkC) and Tie2 kinase. Initially developed by Pfizer, it has been investigated for its potential therapeutic applications in cancer treatment and chronic pain management. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy in preclinical studies, clinical trial outcomes, and safety profile.

This compound functions as a pan-Trk/Tie2 kinase inhibitor , which means it inhibits multiple receptor tyrosine kinases involved in various signaling pathways critical for cell proliferation, differentiation, and survival. The compound's action on Trk receptors is particularly significant as these receptors are activated by neurotrophic factors such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), playing essential roles in neuronal survival and function .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits potent efficacy in models of pain and cancer. The compound has shown significant analgesic effects in various pain models, suggesting its potential as a treatment for chronic pain conditions. Notably, it has been effective in reducing tumor growth in xenograft models, indicating its anti-cancer properties .

Table 1: Summary of Preclinical Efficacy Studies

Study TypeModel TypeOutcomeReference
Pain ModelChronic Pain ModelsSignificant analgesic effect
Cancer ModelTumor XenograftsReduced tumor growth
NeurodegenerationRodent ModelsAltered neurotrophic signaling

Clinical Trials and Safety Profile

This compound entered Phase I clinical trials aimed at assessing its safety and tolerability. However, these trials were halted due to the emergence of central nervous system (CNS) side effects, including cognitive deficits, personality changes, and sleep disturbances. These adverse effects were associated with high levels of Trk receptor occupancy in the CNS but resolved upon discontinuation of the drug .

Table 2: Clinical Trial Outcomes

PhaseTrial TypeKey FindingsStatus
Phase IMultiple DoseCNS side effects led to trial suspensionSuspended
Phase ISafety AssessmentCognitive deficits reportedSuspended

Structural Insights

The design of this compound incorporates specific structural features that enhance its selectivity for Trk receptors while minimizing off-target effects. The compound's selectivity profile was determined through a series of biochemical assays that demonstrated significant inhibition of TrkA while maintaining low activity against other kinases .

Table 3: Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µM
TrkA>50%
TrkB<10%
TrkC<10%
Other KinasesVariable

Case Studies

Case Study 1: Chronic Pain Management
In a preclinical model involving neuropathic pain, this compound significantly reduced pain responses compared to controls. This study highlighted the compound's potential as a novel analgesic agent targeting peripheral Trk receptors without crossing the blood-brain barrier at therapeutic doses .

Case Study 2: Oncology Applications
In human tumor xenograft studies, this compound demonstrated marked efficacy against several cancer types, including colon carcinoma and melanoma. The compound inhibited tumor growth through mechanisms involving angiogenesis modulation via Tie2 inhibition .

特性

IUPAC Name

1-[5-(4-amino-7-propan-2-ylpyrrolo[2,3-d]pyrimidine-5-carbonyl)-2-methoxyphenyl]-3-(2,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22Cl2N6O3/c1-12(2)32-10-15(20-22(27)28-11-29-23(20)32)21(33)13-4-7-19(35-3)18(8-13)31-24(34)30-17-6-5-14(25)9-16(17)26/h4-12H,1-3H3,(H2,27,28,29)(H2,30,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCRSIORGUNNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(N=CN=C21)N)C(=O)C3=CC(=C(C=C3)OC)NC(=O)NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22Cl2N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717899-97-3
Record name CE-245677
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0717899973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CE-245677
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMH17J9LHL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CE-245677
Reactant of Route 2
Reactant of Route 2
CE-245677
Reactant of Route 3
CE-245677
Reactant of Route 4
CE-245677
Reactant of Route 5
Reactant of Route 5
CE-245677
Reactant of Route 6
Reactant of Route 6
CE-245677

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。